(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone
Description
Properties
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(2-phenylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-24-19(13-18(23-24)15-7-9-17(22)10-8-15)21(26)25-11-12-27-20(14-25)16-5-3-2-4-6-16/h2-10,13,20H,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVPRWZGUYULFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCOC(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 315.37 g/mol. The structure consists of a pyrazole ring substituted with a fluorophenyl group and a morpholino group, which is believed to contribute to its biological activity.
Research indicates that compounds with similar structural features often interact with various biological targets, including kinases and receptors. Specifically, the pyrazole moiety has been associated with inhibition of certain kinases, which are crucial in signaling pathways related to cancer and inflammation.
Inhibitory Activity
A study on related pyrazole derivatives demonstrated that they act as selective inhibitors of p38 MAP kinase, a key player in inflammatory responses. The binding affinity was enhanced by structural modifications that optimize interactions within the ATP-binding pocket of the kinase .
Biological Activity
The biological activity of (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone has been evaluated in several contexts:
Anticancer Activity
In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cell survival .
Neuroprotective Effects
Some research highlights potential neuroprotective effects, suggesting that the compound may influence neurotransmitter systems or modulate receptor activity, particularly in models of neurodegenerative diseases .
Case Studies
Several case studies have investigated the efficacy and safety profile of similar compounds:
- Study on p38 MAP Kinase Inhibitors : A series of pyrazole derivatives were screened for their ability to inhibit p38 MAP kinase. One compound demonstrated high selectivity and oral bioavailability, leading to its advancement into clinical trials .
- Neuroprotective Studies : In rodent models, compounds structurally related to (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone showed promise in alleviating symptoms associated with anxiety and depression by modulating glutamate receptors .
Table 1: Summary of Biological Activities
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H20FN3O |
| Molecular Weight | 315.37 g/mol |
| Solubility | Soluble in DMSO |
Scientific Research Applications
Structural Representation
The compound features a pyrazole ring substituted with a fluorophenyl group and a morpholino group, which contributes to its unique chemical behavior and biological activity.
Medicinal Chemistry
The primary application of this compound lies in medicinal chemistry, where it is investigated for its potential as an anti-inflammatory and analgesic agent. Its structure allows for interactions with cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
Case Study: Inhibition of COX Enzymes
Research indicates that derivatives similar to this compound exhibit significant inhibition of COX enzymes, leading to reduced inflammation and pain relief. For instance, compounds with similar pyrazole structures have been shown to effectively modulate inflammatory pathways in animal models.
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazole derivatives, including the compound . The mechanism involves the induction of apoptosis in cancer cells through various pathways.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve cell cycle arrest and activation of apoptotic pathways .
Neuropharmacology
The morpholino group present in the compound suggests potential applications in neuropharmacology. Research has indicated that similar compounds can influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
Case Study: Effects on Neurotransmission
Studies have shown that pyrazole derivatives can modulate GABAergic and glutamatergic transmission, which may be beneficial in treating conditions like anxiety and depression .
Table 1: Biological Activities of (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone
| Activity Type | Observed Effect | Reference |
|---|---|---|
| COX Inhibition | Significant reduction in inflammation | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Neurotransmission | Modulation of GABAergic activity |
Comparison with Similar Compounds
Pyrazole-Piperazine Derivatives ()
Compounds such as N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l) share the fluorophenyl-pyrazole core but replace the morpholino group with a piperazine-sulfonamide system.
Urea-Linked Pyrazole Derivatives ()
1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-yl)urea (19) replaces the methanone bridge with a urea group. Urea linkages are known for strong hydrogen-bonding capacity, which may improve target binding but reduce metabolic stability relative to the methanone group .
Pyrazolo-Pyrimidine Hybrids ()
Example 76 (2-(1-(4-amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one) integrates a pyrazolo-pyrimidine scaffold with a morpholine substituent. The chromenone system adds planar aromaticity, which could influence π-π stacking interactions in biological targets, contrasting with the non-planar methanone bridge in the target compound .
Key Observations :
- The target compound’s methanone bridge likely offers a balance between lipophilicity and steric bulk compared to polar sulfonamides () or rigid chromenones ().
- Fluorine substitution at the phenyl ring is conserved across analogs, suggesting its role in enhancing electronic effects or bioavailability .
Pharmacological and Computational Insights
- Inhibitory Potential: Compounds like 6l () and 19 () have shown activity as enzyme inhibitors, implying that the target compound’s pyrazole-morpholine scaffold may similarly interact with biological targets. The morpholine ring’s oxygen atom could participate in hydrogen bonding, akin to sulfonamide groups in 6l .
- Computational Analysis : Tools like Multiwfn () enable electron density topology studies, which could predict binding sites or reactivity differences between the target compound and its urea- or sulfonamide-containing analogs .
Research Findings and Implications
- Synthetic Challenges: The target compound’s synthesis likely involves coupling a fluorophenyl-pyrazole intermediate with a 2-phenylmorpholine precursor, analogous to methods in and . However, the methanone linkage may require specialized catalysts or conditions to avoid side reactions .
- Structure-Activity Relationships (SAR) :
- Fluorine atoms improve metabolic stability and binding affinity via hydrophobic and electrostatic interactions.
- Morpholine’s conformational flexibility may enhance target compatibility compared to rigid piperazine systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
